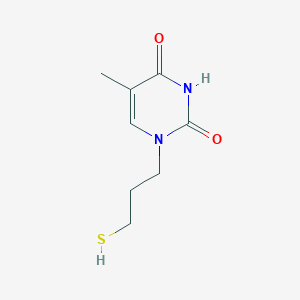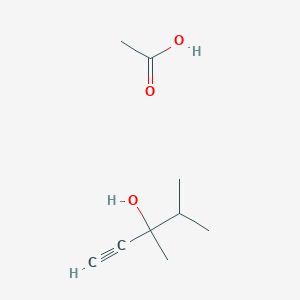
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL is an organic compound characterized by the presence of a benzenesulfinyl group attached to a nonane backbone with two chlorine atoms and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL typically involves the reaction of benzenesulfinyl chloride with a suitable nonane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from by-products and impurities.
化学反应分析
Types of Reactions: 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms and hydroxyl group also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
1-(Benzenesulfonyl)-1,1-dichlorononan-2-OL: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-(Benzenesulfinyl)-1,1-dichlorooctan-2-OL: Similar structure but with an octane backbone instead of nonane.
1-(Benzenesulfinyl)-1,1-dichlorodecan-2-OL: Similar structure but with a decane backbone instead of nonane.
Uniqueness: 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
属性
CAS 编号 |
86002-01-9 |
|---|---|
分子式 |
C15H22Cl2O2S |
分子量 |
337.3 g/mol |
IUPAC 名称 |
1-(benzenesulfinyl)-1,1-dichlorononan-2-ol |
InChI |
InChI=1S/C15H22Cl2O2S/c1-2-3-4-5-9-12-14(18)15(16,17)20(19)13-10-7-6-8-11-13/h6-8,10-11,14,18H,2-5,9,12H2,1H3 |
InChI 键 |
ZMMFELQPBCXFLG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C(S(=O)C1=CC=CC=C1)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
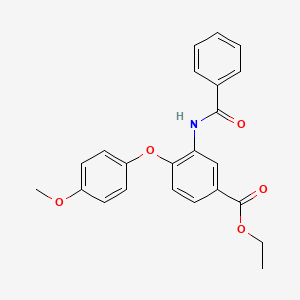

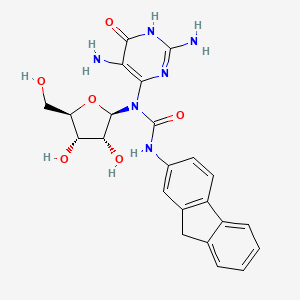
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
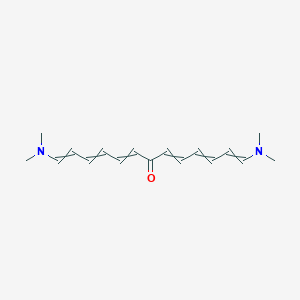
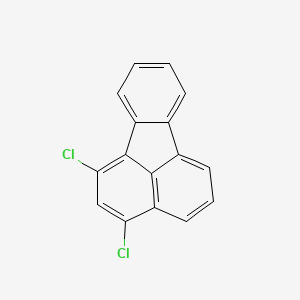

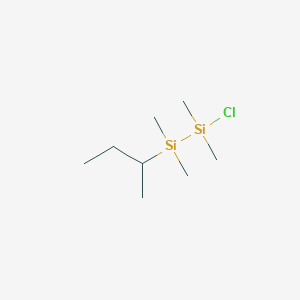

![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
